(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate
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Overview
Description
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalimide moiety and a methoxyphenyl group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate typically involves the following steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Alkylation: The phthalimide intermediate is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate: The enantiomer of the compound with similar but distinct biological activities.
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate: Lacks the methoxy group, leading to different chemical and biological properties.
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
Uniqueness
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate is unique due to its specific chiral configuration and the presence of both phthalimide and methoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17NO5 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H17NO5/c1-24-13-9-7-12(8-10-13)11-16(19(23)25-2)20-17(21)14-5-3-4-6-15(14)18(20)22/h3-10,16H,11H2,1-2H3/t16-/m0/s1 |
InChI Key |
KLZSLLPDSLRSDJ-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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